molecular formula C27H25N3O7 B4140281 N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA

Cat. No.: B4140281
M. Wt: 503.5 g/mol
InChI Key: KVVAELHQXZUBKN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea is a complex organic compound with a unique structure that combines elements of benzodioxole, methoxyphenyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea typically involves multiple steps, starting with the preparation of the individual components. The benzodioxole and methoxyphenyl groups are synthesized separately through standard organic reactions such as Friedel-Crafts acylation and etherification. These intermediates are then coupled with a pyrrolidinyl urea derivative under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)urea
  • N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
  • N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzodioxole and methoxyphenyl groups, along with the pyrrolidinyl urea core, allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O7/c1-34-20-8-4-18(5-9-20)28-27(33)29(15-17-3-12-23-24(13-17)37-16-36-23)22-14-25(31)30(26(22)32)19-6-10-21(35-2)11-7-19/h3-13,22H,14-16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVAELHQXZUBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA
Reactant of Route 3
Reactant of Route 3
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA
Reactant of Route 5
Reactant of Route 5
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA
Reactant of Route 6
Reactant of Route 6
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA

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